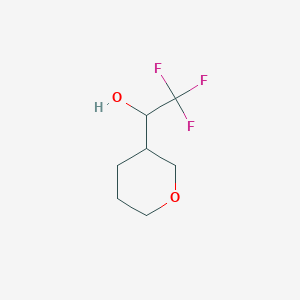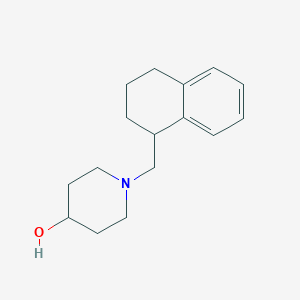
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol
Descripción general
Descripción
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Affinity and Selectivity as σ Ligands
- Binding Affinities for σ Receptors : Certain derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have shown binding affinities to σ1 and σ2 receptors. This includes compounds with subnanomolar IC50 values, indicating high potency (Berardi et al., 1998).
- Selective σ1 and σ2 Ligands : Some derivatives displayed significant selectivity, over 100,000-fold, for either σ1 or σ2 receptors, which could be of interest in receptor-specific studies or therapeutic applications (Berardi et al., 1998).
Potential in Antimalarial Research
- Antimalarial Activity : Derivatives of 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol have been investigated for antimalarial activities. One compound was found to be about twice as active as chloroquine against Plasmodium falciparum and showed significant in vivo activity (Barlin et al., 1991).
Applications in Oncology
- Antiproliferative Activity in Tumor Research : Certain compounds with the 1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol structure have shown antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Radiochemistry and Diagnostic Applications
- Positron Emission Tomography (PET) Tracers : Some derivatives have been studied for their potential as PET tracers in oncology, given their selective binding to σ receptors. Modifications have been made to reduce lipophilicity for better clinical application (Abate et al., 2011).
Tautomeric Properties and Applications
- Investigation of Tautomeric Properties : The tautomeric properties of derivatives, including the influence of protonation and metal salt addition, have been studied. This research aids in understanding the chemical behavior under various conditions, which is valuable in synthesis and material science (Deneva et al., 2013).
Adrenergic Activity
- Adrenergic Properties : Some derivatives have been assessed for their α and β adrenergic properties. These studies contribute to understanding their interaction with adrenergic receptors, which could be relevant in cardiovascular and neurological research (Macchia et al., 2002).
Propiedades
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-15-8-10-17(11-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-2,4,7,14-15,18H,3,5-6,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNGHOBCSXOYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CN3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)
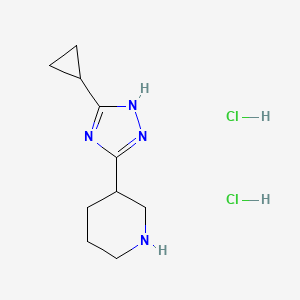
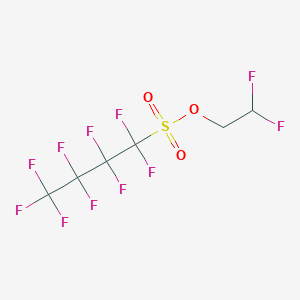
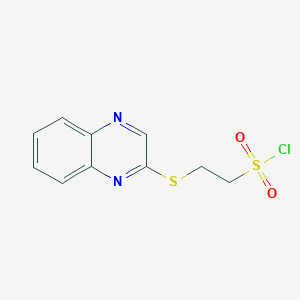
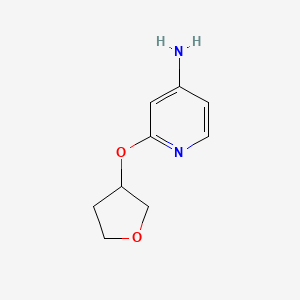
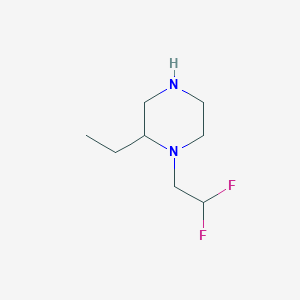
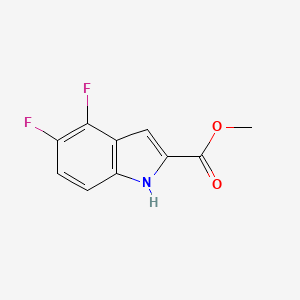
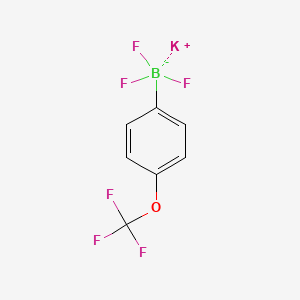
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
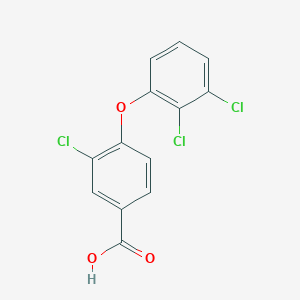
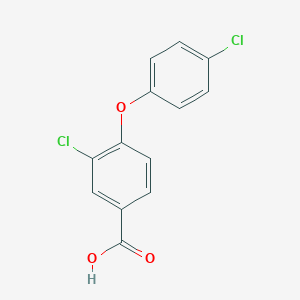
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)
